molecular formula C21H21N3O4 B11131550 ethyl 4-({4-[4-oxo-3(4H)-quinazolinyl]butanoyl}amino)benzoate

ethyl 4-({4-[4-oxo-3(4H)-quinazolinyl]butanoyl}amino)benzoate

Cat. No.: B11131550
M. Wt: 379.4 g/mol
InChI Key: WKCNZDGIXSEECA-UHFFFAOYSA-N
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Description

Ethyl 4-({4-[4-oxo-3(4H)-quinazolinyl]butanoyl}amino)benzoate is a synthetic organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core linked to a benzoate ester via a butanoyl group. Quinazolinone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of ethyl 4-({4-[4-oxo-3(4H)-quinazolinyl]butanoyl}amino)benzoate typically involves multiple steps. One common synthetic route starts with the preparation of quinazolinone derivatives, which are then reacted with appropriate reagents to form the final product. For example, quinazolinylbenzoic acid can be used as a precursor, which upon reaction with hydrazine hydrate, forms benzoylhydrazide. This intermediate can then be treated with various reagents such as nitrobenzaldehyde, acetyl acetone, ethyl acetoacetate, and ammonium thiocyanate to yield the desired quinazolinone derivatives .

Chemical Reactions Analysis

Ethyl 4-({4-[4-oxo-3(4H)-quinazolinyl]butanoyl}amino)benzoate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

    Condensation: Reactions with aldehydes or ketones can lead to the formation of new carbon-carbon bonds.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of alcohols or amines.

Scientific Research Applications

    Chemistry: It serves as a precursor for the synthesis of other quinazolinone derivatives, which are valuable in organic synthesis.

    Biology: Quinazolinone derivatives have shown promising antibacterial and antifungal activities.

    Medicine: These compounds are being investigated for their potential as therapeutic agents, particularly in the treatment of cancer and infectious diseases.

    Industry: Quinazolinone derivatives are used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of ethyl 4-({4-[4-oxo-3(4H)-quinazolinyl]butanoyl}amino)benzoate involves its interaction with specific molecular targets. Quinazolinone derivatives are known to inhibit various enzymes and receptors, which can lead to their therapeutic effects. For example, they may inhibit dihydrofolate reductase, an enzyme involved in DNA synthesis, thereby exerting anticancer activity. Additionally, these compounds can interact with bacterial cell walls, leading to antibacterial effects.

Comparison with Similar Compounds

Ethyl 4-({4-[4-oxo-3(4H)-quinazolinyl]butanoyl}amino)benzoate can be compared with other quinazolinone derivatives, such as:

These compounds share similar core structures but differ in their substituents, which can lead to variations in their biological activities and applications. The unique structure of this compound, with its specific butanoyl linkage, may confer distinct properties and advantages in certain applications.

Properties

Molecular Formula

C21H21N3O4

Molecular Weight

379.4 g/mol

IUPAC Name

ethyl 4-[4-(4-oxoquinazolin-3-yl)butanoylamino]benzoate

InChI

InChI=1S/C21H21N3O4/c1-2-28-21(27)15-9-11-16(12-10-15)23-19(25)8-5-13-24-14-22-18-7-4-3-6-17(18)20(24)26/h3-4,6-7,9-12,14H,2,5,8,13H2,1H3,(H,23,25)

InChI Key

WKCNZDGIXSEECA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CCCN2C=NC3=CC=CC=C3C2=O

Origin of Product

United States

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